2-Pyridineethanol, 1-oxide
Overview
Description
2-Pyridineethanol, 1-oxide (CAS Number: 64364-85-8) is a chemical compound with the IUPAC name 2-(1-oxido-2-pyridinyl)ethanol . Its molecular formula is C₇H₉NO₂ and its molecular weight is approximately 139.15 g/mol . This compound belongs to the class of pyridine derivatives and exhibits interesting properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to an ethanol group via an oxygen atom . The oxidized pyridine moiety imparts unique reactivity and potential biological activity. The IUPAC InChI representation is: InChI=1S/C7H9NO/c9-6-4-7-3-1-2-5-8(7)10/h1-3,5,9H,4,6H2
.
Scientific Research Applications
Synthesis and Chemistry
2-Pyridineethanol, 1-oxide derivatives have been synthesized and their coordination chemistry explored. For instance, trifluoromethyl derivatives have been developed, characterized, and their interaction with lanthanides like Ytterbium explored, revealing bidentate coordination (Pailloux et al., 2009)(Pailloux et al., 2009).
Supramolecular Chemistry
In supramolecular chemistry, pyridine N-oxide has been used as a guest species in water-soluble inclusion complexes, such as with p-sulfonatocalix[5]arene. This interaction highlights its potential in forming complexes with large molecular cavities (Steed et al., 1995)(Steed et al., 1995).
NMR Studies
NMR spectroscopy has been employed to study pyridine-N-oxide, providing valuable insights into chemical shifts, spin-spin coupling constants, and molecular diffusion characteristics (Wamsler et al., 1978)(Wamsler et al., 1978).
Organic Synthesis
This compound has found applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. It serves as a replacement for more problematic compounds, offering selectivity and efficiency in such reactions (Campeau et al., 2005)(Campeau et al., 2005).
Reductive Radical Formation
Research has shown its use in the reductive radical formation, particularly from pyridine 1-oxide, leading to the generation of anion radicals in certain conditions (Ito & Okamoto, 1967)(Ito & Okamoto, 1967).
Metal-Organic Frameworks
This compound derivatives have been used in constructing metal-organic frameworks (MORFs). These frameworks hold potential for creating materials with mechanically interlocked units and unique properties (Loeb, 2005)(Loeb, 2005).
Properties
IUPAC Name |
2-(1-oxidopyridin-1-ium-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-4-7-3-1-2-5-8(7)10/h1-3,5,9H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLHXYAXOACXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)CCO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307093 | |
Record name | 2-Pyridineethanol, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64364-85-8 | |
Record name | NSC187518 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridineethanol, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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